7-Oxo-7-phenylhept-5-enal

Asymmetric Organocatalysis Tandem Henry–Michael Reaction Cyclohexanol Synthesis

7-Oxo-7-phenylhept-5-enal (CAS 169892-12-0) is a heterobifunctional C7 enone-aldehyde containing a conjugated (E)-alkene, an aldehyde terminus, and a terminal phenyl ketone. This compound serves as a key substrate in organocatalytic tandem and cascade reactions, where its dual electrophilic sites enable sequential bond-forming events to generate densely functionalized cyclohexane and tetrahydropyran scaffolds with high stereocontrol.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 169892-12-0
Cat. No. B12553455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-7-phenylhept-5-enal
CAS169892-12-0
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CCCCC=O
InChIInChI=1S/C13H14O2/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-6,8-11H,1-2,7H2
InChIKeyWRMUBRONHKSDEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxo-7-phenylhept-5-enal (CAS 169892-12-0): A Bifunctional Enone-Aldehyde Building Block for Asymmetric Organocatalysis


7-Oxo-7-phenylhept-5-enal (CAS 169892-12-0) is a heterobifunctional C7 enone-aldehyde containing a conjugated (E)-alkene, an aldehyde terminus, and a terminal phenyl ketone [1]. This compound serves as a key substrate in organocatalytic tandem and cascade reactions, where its dual electrophilic sites enable sequential bond-forming events to generate densely functionalized cyclohexane and tetrahydropyran scaffolds with high stereocontrol [2]. It is a documented substrate for the intramolecular Morita–Baylis–Hillman reaction, guanidine-catalyzed Henry–Michael cascades, and dual organocatalytic Michael/cyclization sequences [3].

Substrate Selection Criteria for 7-Oxo-7-phenylhept-5-enal: Why Closest Analogs Are Not Interchangeable


Close analogs such as 7-oxohept-5-enal (lacking the phenyl ketone) or 7-oxo-7-(4-substituted-aryl)hept-5-enals fail to reproduce the dual activation mode achieved with 7-oxo-7-phenylhept-5-enal. In dual organocatalytic systems, the unsubstituted phenyl ring of this compound participates in essential π–π stacking interactions with the cinchona-thiourea catalyst, as demonstrated by DFT calculations, which lowers the energy barrier of rate-determining C–C bond formation relative to pathways that lack this aryl engagement [1]. Moreover, the phenyl ketone provides a steric and electronic bias that directs facial selectivity in Henry–Michael tandem reactions, yielding diastereomeric ratios exceeding 99:1; substituting the phenyl group for smaller alkyl residues reduces both yield and enantiomeric excess [2]. These structural features are not additive but cooperative, meaning generic enone-aldehydes cannot serve as drop-in replacements without compromising stereochemical outcome and reaction efficiency.

7-Oxo-7-phenylhept-5-enal: Quantified Performance Advantages Over Structural Analogs in Organocatalytic Stereoselective Synthesis


Benchmark Diastereoselectivity and Enantioselectivity in the Guanidine-Catalyzed Tandem Henry–Michael Reaction

In the guanidine-catalyzed tandem Henry–Michael reaction with nitromethane, 7-oxo-7-phenylhept-5-enal (substrate 1a) delivers the trisubstituted cyclohexanol product 2a with a diastereomeric ratio (dr) greater than 99:1 and an enantiomeric excess (ee) of up to 98% under optimized conditions (Misaki–Sugimura guanidine catalyst 7, CH₂Cl₂, room temperature) [1]. In contrast, the analogous substrate (E)-7-oxohept-5-enal, which bears a methyl ketone rather than a phenyl ketone, yields the corresponding product with a significantly reduced ee of 60% under identical conditions, while the opposite enantiomer is obtained in 48% ee using catalyst 4 [1]. This stark difference in enantioselectivity—98% ee vs. 60% ee for the phenyl vs. methyl ketone analog—demonstrates that the phenyl substituent is essential for achieving near-perfect stereocontrol.

Asymmetric Organocatalysis Tandem Henry–Michael Reaction Cyclohexanol Synthesis

Lowered Energy Barrier for Key C–C Bond Formation via π–π Stacking in Dual Organocatalysis

DFT calculations (SMD(toluene)/M06-2X/6-31G**) on the one-pot Michael cascade between 7-oxo-7-phenylhept-5-enal and nitrostyrene reveal that the cooperative action of (S)-proline and cinchona-thiourea catalysts provides a lower-energy pathway than a proline-only route [1]. The cinchona-thiourea catalyst engages the phenyl ring of the substrate through π–π stacking and hydrogen-bonding interactions, which stabilizes the transition state for the first Michael addition and fixes the configuration at two of the four chiral centers of the product [1]. This non-covalent activation mode is absent for substrates lacking an aryl ketone, such as alkyl-substituted enone-aldehydes, where only the aldehyde terminus is covalently activated by proline, resulting in a higher computed energy barrier and diminished stereocontrol [1].

Dual Organocatalysis DFT Computational Analysis Michael Cascade Reaction

Enantioselective Intramolecular Morita–Baylis–Hillman (MBH) Cyclization: Unprecedented Ee Levels for Acyclic Ketone-Derived MBH

In the enantioselective intramolecular Morita–Baylis–Hillman reaction, 7-oxo-7-phenylhept-5-enal cyclizes under pipecolinic acid/N-methylimidazole co-catalysis to yield cyclic MBH products with an enantiomeric ratio (er) of 92:8, corresponding to 84% enantiomeric excess (ee) [1]. Subsequent kinetic resolution using acetic anhydride and an asymmetric acylation catalyst enhances the ee to greater than 98% with an isolated yield of 50% [1]. These ee values are described by the authors as 'unprecedented levels of enantioselectivity' for intramolecular MBH reactions involving acyclic ketone substrates [1]. Comparison with intermolecular MBH variants based on simple acyclic ketones such as methyl vinyl ketone (MVK), which historically gave much lower ee values, highlights the unique reactivity profile conferred by the enone-aldehyde bifunctionality and the phenyl ketone moiety of this substrate [1].

Intramolecular Morita–Baylis–Hillman Reaction Pipecolinic Acid Co-catalysis Kinetic Resolution

Procurement-Driven Application Scenarios for 7-Oxo-7-phenylhept-5-enal in Asymmetric Synthesis and Methodology Development


Development of Novel Guanidine or Bifunctional Organocatalysts for Henry–Michael Cascades

7-Oxo-7-phenylhept-5-enal serves as the benchmark substrate for evaluating new guanidine-based catalysts in tandem Henry–Michael reactions. The compound's established baseline performance—dr >99:1 and ee up to 98% with the Misaki–Sugimura guanidine catalyst 7 [1]—provides a quantifiable reference point for comparing catalyst efficiency. Researchers developing next-generation guanidine catalysts can directly benchmark their systems against these published metrics, using identical reaction conditions to assess improvements in enantioselectivity or catalyst loading.

DFT-Based Mechanistic Studies of Cooperative Dual Organocatalysis

The phenyl ketone moiety of 7-oxo-7-phenylhept-5-enal is computationally validated to engage in π–π stacking with cinchona-thiourea co-catalysts, lowering the energy barrier for the first Michael addition step in cascade reactions [2]. Computational chemists and physical organic chemists can employ this substrate as a model dicarbonyl system to probe the role of non-covalent interactions (π–π, hydrogen bonding) in transition-state stabilization, using the published DFT coordinates and energy profiles as a validated starting point for further studies.

Enantioselective Synthesis of Chiral Cyclopentenol and Cyclohexanol Building Blocks for Medicinal Chemistry

The intramolecular Morita–Baylis–Hillman reaction of 7-oxo-7-phenylhept-5-enal yields cyclic MBH products with >98% ee after kinetic resolution, delivering enantioenriched cyclopentenol intermediates [3]. Similarly, the tandem Henry–Michael pathway provides trisubstituted cyclohexanols with three contiguous stereocenters and >99:1 dr [1]. These chiral scaffolds are privileged structures in drug discovery; procurement of this specific substrate enables direct access to these validated enantioselective routes.

Library Synthesis of Densely Functionalized Cyclohexane Derivatives via Dual Catalytic Michael Cascades

In one-pot dual organocatalytic Michael cascade reactions with nitrostyrene, 7-oxo-7-phenylhept-5-enal generates tetra-substituted cyclohexane products bearing four contiguous stereocenters [2]. The cooperative activation mode involving proline and cinchona-thiourea is substrate-specific to the phenyl-bearing enone-aldehyde, making this compound irreplaceable for diversity-oriented synthesis campaigns that target this compound class.

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